4-Chloro-5-ethoxybenzene-1,2-diamine
CAS No.: 64617-65-8
Cat. No.: VC19414870
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64617-65-8 |
---|---|
Molecular Formula | C8H11ClN2O |
Molecular Weight | 186.64 g/mol |
IUPAC Name | 4-chloro-5-ethoxybenzene-1,2-diamine |
Standard InChI | InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3 |
Standard InChI Key | PZOAWEOGQFCTRT-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C(=C1)N)N)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Chloro-5-ethoxybenzene-1,2-diamine (IUPAC name: 4-chloro-5-ethoxybenzene-1,2-diamine) has the molecular formula C₈H₁₀ClN₂O, with a molecular weight of 201.63 g/mol . The benzene core features:
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Amine groups (-NH₂) at positions 1 and 2,
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Chlorine (-Cl) at position 4,
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Ethoxy group (-OCH₂CH₃) at position 5.
The spatial arrangement of substituents influences electronic distribution, reactivity, and intermolecular interactions. Comparative studies on analogous compounds, such as 4-chloro-5-methylbenzene-1,2-diamine (CID 2801468), demonstrate that electron-withdrawing groups like chlorine reduce electron density at the aromatic ring, while ethoxy groups introduce steric bulk and moderate electron donation through resonance .
Spectroscopic Characterization
While direct spectral data for 4-chloro-5-ethoxybenzene-1,2-diamine are unavailable, inferences can be drawn from related diamines:
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FTIR: Expected peaks include N-H stretches (~3300–3500 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and C-O-C stretches (~1250 cm⁻¹) .
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¹H NMR: Aromatic protons adjacent to electron-withdrawing groups typically resonate at δ 6.5–7.5 ppm, while ethoxy methyl protons appear as a triplet near δ 1.3 ppm .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-chloro-5-ethoxybenzene-1,2-diamine can be achieved through multistep functionalization of benzene precursors. A plausible route involves:
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Nitration and Reduction: Introduction of amine groups via nitration followed by catalytic hydrogenation.
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Electrophilic Substitution: Chlorination at position 4 using Cl₂/FeCl₃.
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Alkoxylation: Ethoxy group installation via Williamson ether synthesis or nucleophilic aromatic substitution .
A modified procedure from Bhor et al. (2024) for analogous chloro-diamines involves heating intermediates at 100°C for 2–3 hours in the presence of sodium hydroxide, followed by recrystallization in ethanol .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 4 and 5.
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Side Reactions: Minimizing over-chlorination or ethoxy group hydrolysis.
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Purification: Recrystallization solvents (e.g., ethanol, water) must balance yield and purity .
Physicochemical Properties
Thermal and Solubility Profiles
Based on structurally similar compounds (Table 1):
The ethoxy group enhances solubility in organic solvents compared to purely chlorinated analogs .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
4-Chloro-5-ethoxybenzene-1,2-diamine’s bifunctional amine groups enable its use in constructing heterocycles, such as:
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Benzimidazoles: Antiparasitic and anticancer agents.
In a study by Bhor et al. (2024), analogous chloro-diamines were condensed with indole derivatives to yield compounds with IC₅₀ values <10 μM against bacterial pathogens, highlighting therapeutic potential .
Material Science Applications
The compound’s rigid aromatic structure makes it suitable for:
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